![molecular formula C10H10ClF3N2O2 B6300602 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride CAS No. 1415560-00-7](/img/structure/B6300602.png)
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride
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Description
“2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C10H10ClF3N2O2 . It has a molecular weight of 282.65 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoroethanone group attached to a pyridin-2-yl azetidine ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications
Pharmacophore Exploration
The compound’s structure, which includes a pyridine ring and an azetidine ring, allows for efficient exploration of the pharmacophore space due to sp3 hybridization . This makes it a valuable scaffold in drug discovery .
Stereochemistry
The presence of the azetidine ring in the compound contributes to the stereochemistry of the molecule . This is important in drug design as the spatial arrangement of atoms in a molecule can significantly affect a drug’s performance .
Three-Dimensional Coverage
The non-planarity of the azetidine ring in the compound provides increased three-dimensional (3D) coverage . This is a phenomenon called “pseudorotation” and is beneficial in the design of drugs with enhanced selectivity .
Synthesis of Photoreactive Probes
While not directly related to MFCD23142956, similar compounds have been used as reactants for the synthesis of photoreactive probes . These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .
5. Inactivators of Human Cytochrome P450 2B6 Again, similar compounds have been used to synthesize inactivators of human cytochrome P450 2B6 . This enzyme is involved in the metabolism of several clinically important drugs, and its inactivation can lead to significant drug-drug interactions .
Anticonvulsants
Compounds with similar structures have been used to synthesize hydroxyamides, which have shown potential as anticonvulsants .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h1-4,17H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCUJSSSOKGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride |
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